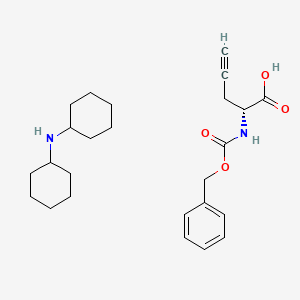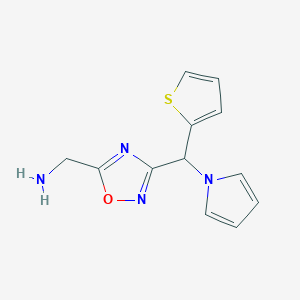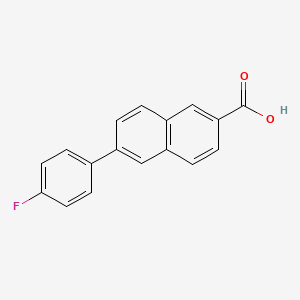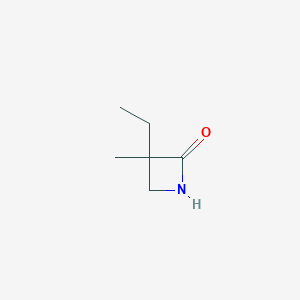
3,5-Dibromo-4-(2-phenylethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- is a chemical compound that belongs to the class of aromatic aldehydes It is characterized by the presence of two bromine atoms at the 3 and 5 positions on the benzene ring, and a 2-phenylethoxy group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- typically involves multiple steps One common method starts with the bromination of benzaldehyde to introduce bromine atoms at the 3 and 5 positionsThe reaction conditions often involve the use of bromine or brominating agents, and the etherification step may require the use of a base such as sodium or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-dibromo-4-(2-phenylethoxy)benzoic acid.
Reduction: 3,5-dibromo-4-(2-phenylethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atoms and the phenylethoxy group may also contribute to the compound’s reactivity and specificity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromobenzaldehyde: Lacks the 2-phenylethoxy group, making it less complex.
4-(2-Phenylethoxy)benzaldehyde: Lacks the bromine atoms, which may affect its reactivity.
3,5-Dibromo-4-hydroxybenzaldehyde: Has a hydroxyl group instead of the phenylethoxy group.
Uniqueness
Benzaldehyde, 3,5-dibromo-4-(2-phenylethoxy)- is unique due to the combination of bromine atoms and the 2-phenylethoxy group, which imparts distinct chemical and physical properties. This combination can influence its reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H12Br2O2 |
|---|---|
Peso molecular |
384.06 g/mol |
Nombre IUPAC |
3,5-dibromo-4-(2-phenylethoxy)benzaldehyde |
InChI |
InChI=1S/C15H12Br2O2/c16-13-8-12(10-18)9-14(17)15(13)19-7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 |
Clave InChI |
GLMGVQACVYRZPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2Br)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)


![Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B14885412.png)

![4-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885420.png)
![Ethyl 4-{[(4-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B14885427.png)

![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)

methanol](/img/structure/B14885456.png)
![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)

